(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is a key intermediate in the synthesis of Lifitegrast. [] Lifitegrast is an integrin antagonist that has been approved by the Food and Drug Administration for the treatment of dry eye disease. [] This compound plays a crucial role in scientific research by enabling the exploration of novel therapeutic approaches for various diseases.
The synthesis of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride begins with the reaction of 2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride and 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride. [] This reaction results in the formation of racemic Lifitegrast. [] The desired (S)-enantiomer is then isolated from the racemate by preparative chiral High-Performance Liquid Chromatography (HPLC). []
As an intermediate in the synthesis of Lifitegrast, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride itself does not possess a distinct mechanism of action. [] Its significance lies in its role as a precursor to Lifitegrast, which exerts its therapeutic effects by acting as an integrin antagonist. []
The primary application of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is its use as a key building block in the synthesis of Lifitegrast. [] This application highlights its significance in pharmaceutical research and development, particularly in the field of dry eye disease treatment. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: